Cas no 1518611-97-6 (Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate)

Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate structure
1518611-97-6 structure
Product name:Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
CAS No:1518611-97-6
MF:C12H18N2O2S
Molecular Weight:254.348521709442
CID:6005962
PubChem ID:80576221

Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate 化学的及び物理的性質

名前と識別子

    • AKOS019142484
    • EN300-6510640
    • methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
    • 1518611-97-6
    • Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
    • インチ: 1S/C12H18N2O2S/c1-12(5-3-4-6-12)14-11-13-9(8-17-11)7-10(15)16-2/h8H,3-7H2,1-2H3,(H,13,14)
    • InChIKey: RAVXBWSGHRJGIL-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)OC)N=C1NC1(C)CCCC1

計算された属性

  • 精确分子量: 254.10889899g/mol
  • 同位素质量: 254.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 280
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.5Ų
  • XLogP3: 2.5

Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6510640-5.0g
methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
1518611-97-6 95.0%
5.0g
$2650.0 2025-03-14
Enamine
EN300-6510640-0.05g
methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
1518611-97-6 95.0%
0.05g
$768.0 2025-03-14
Enamine
EN300-6510640-0.5g
methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
1518611-97-6 95.0%
0.5g
$877.0 2025-03-14
Enamine
EN300-6510640-1.0g
methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
1518611-97-6 95.0%
1.0g
$914.0 2025-03-14
Enamine
EN300-6510640-0.25g
methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
1518611-97-6 95.0%
0.25g
$840.0 2025-03-14
Enamine
EN300-6510640-10.0g
methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
1518611-97-6 95.0%
10.0g
$3929.0 2025-03-14
Enamine
EN300-6510640-2.5g
methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
1518611-97-6 95.0%
2.5g
$1791.0 2025-03-14
Enamine
EN300-6510640-0.1g
methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate
1518611-97-6 95.0%
0.1g
$804.0 2025-03-14

Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate 関連文献

Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetateに関する追加情報

Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate (CAS No. 1518611-97-6): A Comprehensive Overview

Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate, identified by its CAS number 1518611-97-6, is a compound of significant interest in the field of pharmaceutical research. This compound belongs to the class of heterocyclic derivatives, featuring a complex molecular structure that includes a thiazole ring and an acetic acid ester moiety. The presence of a 1-methylcyclopentylamino group adds to its structural complexity, making it a promising candidate for further investigation in various biological and chemical applications.

The< strong>Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate molecule has garnered attention due to its potential pharmacological properties. The thiazole core is a well-known scaffold in medicinal chemistry, often incorporated into drugs due to its ability to interact with biological targets effectively. Recent studies have highlighted the importance of thiazole derivatives in the development of antimicrobial, anti-inflammatory, and anticancer agents. The specific arrangement of atoms in this compound suggests possible interactions with enzymes and receptors, which could be exploited for therapeutic purposes.

One of the key features of this compound is its structural versatility. The combination of the 1-methylcyclopentylamino group and the thiazole ring allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. This flexibility is particularly valuable in drug design, where subtle changes in molecular structure can significantly alter biological activity. The ester group at the terminal position also provides a site for further functionalization, opening up possibilities for derivatization into more complex molecules.

In recent years, there has been growing interest in exploring novel derivatives of thiazole as potential therapeutic agents. Studies have shown that modifications at the 4-position of the thiazole ring can significantly influence its pharmacological profile. The presence of an amino group at this position enhances the compound's ability to form hydrogen bonds with biological targets, potentially increasing its binding affinity and efficacy. This observation has spurred further research into optimizing the structure of compounds like Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate for improved pharmacological activity.

The< strong>Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate molecule also exhibits interesting chemical properties that make it suitable for various synthetic applications. Its heterocyclic core and functional groups provide multiple sites for reaction, allowing for the introduction of additional substituents or modifications. This chemical versatility is particularly useful in the synthesis of more complex molecules, where intermediate steps often require careful selection of reagents and reaction conditions. Researchers have leveraged these properties to develop novel synthetic pathways that could be applied to other related compounds.

From a biological perspective, the< strong>1-methylcyclopentylamino group in Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate suggests potential interactions with amino acid residues in biological targets. This group is commonly found in natural products and bioactive molecules, often contributing to their pharmacological effects. The ability of this group to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable component in drug design. Further studies are needed to fully elucidate its role in modulating biological activity and to explore its potential as a lead compound for drug development.

The compound's structural features also make it an attractive candidate for computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques can provide valuable insights into how Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate binds to enzymes or receptors, helping researchers predict its pharmacological activity and optimize its design. These computational approaches are increasingly important in modern drug discovery, as they allow for rapid screening of large libraries of compounds and identification of promising candidates for further experimental validation.

In conclusion, Methyl 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate (CAS No. 1518611-97-6) is a compound with significant potential in pharmaceutical research. Its complex molecular structure, featuring a thiazole ring and an acetic acid ester moiety, along with the presence of a< strong> 1-methylcyclopentylamino group, makes it a versatile scaffold for drug design. Recent studies have highlighted its potential as a lead compound for developing new therapeutic agents targeting various diseases. Further research is warranted to fully explore its pharmacological properties and synthetic applications.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD